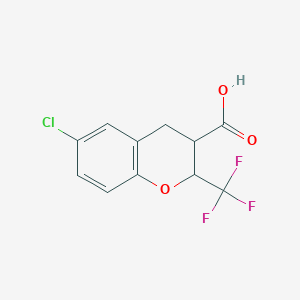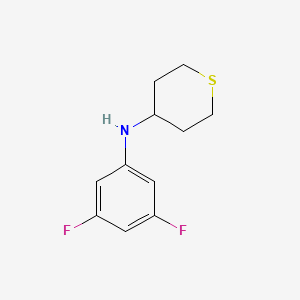
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the enantioselective reduction of ketones catalyzed by chiral spiroborate ester has been reported as an effective method for synthesizing 2-Methyl-2,3-dihydro-1-benzofuran .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- 2-Methylcoumaran
- 2,3-Dihydro-2-methylbenzofuran
Uniqueness
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c1-8-7-10-4-2-3-9(5-6-12)11(10)13-8/h2-4,8,12H,5-7H2,1H3 |
InChI Key |
DFMPLHHVKBOONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




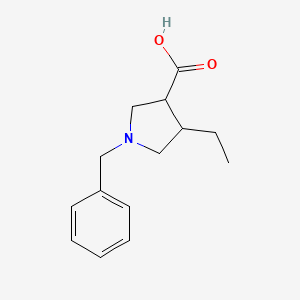
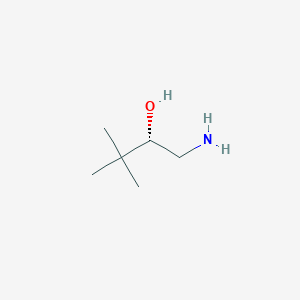
![4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13248595.png)
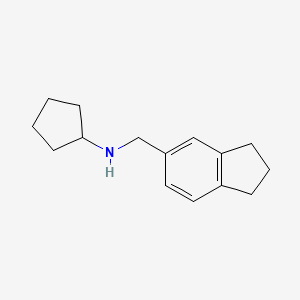
![(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13248597.png)
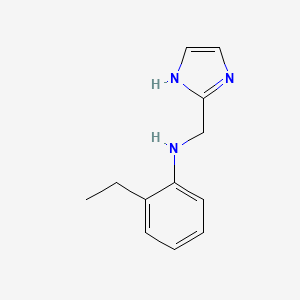


![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
